Theonezolide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

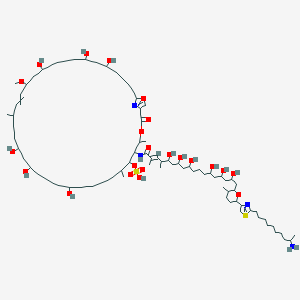

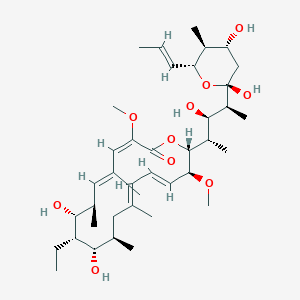

Theonezolide A is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the marine-derived Streptomyces sp. in 2011. Theonezolide A has shown promising results in the field of medicinal chemistry due to its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae.

Mecanismo De Acción

Theonezolide A exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at a site that is distinct from other macrolide antibiotics, such as erythromycin. Theonezolide A has been shown to bind to the ribosomal protein L11 and disrupt the formation of the ribosomal subunit interface, leading to inhibition of protein synthesis.

Biochemical and physiological effects:

Theonezolide A has been shown to have a low toxicity profile in vitro and in vivo. It has also been shown to have a low potential for inducing bacterial resistance. Theonezolide A has been tested for its pharmacokinetic properties, and it has been shown to have good oral bioavailability and a long half-life in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Theonezolide A has several advantages for lab experiments. It has a potent antibacterial activity against Gram-positive bacteria, making it a useful tool for studying bacterial infections. Theonezolide A has also been shown to have a low potential for inducing bacterial resistance, making it a useful tool for studying antibiotic resistance. However, theonezolide A is challenging to synthesize, making it difficult to obtain large quantities for lab experiments.

Direcciones Futuras

Theonezolide A has several potential future directions for research. One direction is the development of new analogs with improved biological activities. The synthesis of Theonezolide A provides a platform for the development of new analogs with improved pharmacokinetic properties and antibacterial activity. Another direction is the study of the mechanism of action of Theonezolide A. Further studies are needed to elucidate the binding site of Theonezolide A on the ribosome and the mechanism of inhibition of protein synthesis. Finally, Theonezolide A has potential for clinical development as a new antibiotic for the treatment of bacterial infections. Clinical trials are needed to evaluate the safety and efficacy of Theonezolide A in humans.

Métodos De Síntesis

Theonezolide A is a complex molecule that contains 15 chiral centers, making it challenging to synthesize. The first total synthesis of Theonezolide A was reported in 2017 by a group of chemists at the University of California, Berkeley. The synthesis involved 66 steps and a yield of 0.002%. Although the synthesis is challenging, it provides a platform for the development of new analogs with improved biological activities.

Aplicaciones Científicas De Investigación

Theonezolide A has been extensively studied for its antibacterial activity. It has shown promising results in vitro against a range of Gram-positive bacteria, including Theonezolide A and VRE. Theonezolide A has also been shown to have a synergistic effect when used in combination with other antibiotics, such as rifampicin and linezolid, against Theonezolide A. Theonezolide A has also been tested in vivo in a murine model of Theonezolide A infection, where it showed significant efficacy in reducing bacterial load.

Propiedades

Número CAS |

150243-49-5 |

|---|---|

Nombre del producto |

Theonezolide A |

Fórmula molecular |

C79H140N4O22S2 |

Peso molecular |

1562.1 g/mol |

Nombre IUPAC |

[5-[[(E)-18-[6-[2-(9-aminodecyl)-1,3-thiazol-4-yl]-3-methyloxan-2-yl]-5,7,9,13,15,17-hexahydroxy-2,4-dimethyloctadec-2-enoyl]amino]-12,16,18,26,30,32-hexahydroxy-24-methoxy-4,7,21-trimethyl-2-oxo-3,37-dioxa-39-azabicyclo[34.2.1]nonatriaconta-1(38),22,36(39)-trien-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C79H140N4O22S2/c1-50-33-36-64(91)41-59(86)25-17-24-57(84)23-16-15-21-52(3)77(105-107(98,99)100)76(56(7)103-79(97)69-48-102-74(81-69)31-20-30-60(87)40-58(85)26-19-29-63(90)45-68(101-8)37-34-50)83-78(96)54(5)39-53(4)71(95)46-66(93)43-62(89)28-18-27-61(88)42-65(92)44-67(94)47-73-51(2)35-38-72(104-73)70-49-106-75(82-70)32-14-12-10-9-11-13-22-55(6)80/h34,37,39,48-53,55-68,71-73,76-77,84-95H,9-33,35-36,38,40-47,80H2,1-8H3,(H,83,96)(H,98,99,100)/b37-34?,54-39+ |

Clave InChI |

MMSGOWXOEFXAOS-XLYKXRMBSA-N |

SMILES isomérico |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)/C(=C/C(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)/C)OS(=O)(=O)O)C)O)O)O |

SMILES |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

SMILES canónico |

CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |

Sinónimos |

theonezolide A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)

![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)